![molecular formula C12H12ClN3 B14201709 3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile CAS No. 923035-22-7](/img/structure/B14201709.png)
3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile typically involves the reaction of 2-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(2-Bromophenyl)azanediyl]dipropanenitrile: Similar structure but with a bromine atom instead of chlorine.
3,3’-[(2-Fluorophenyl)azanediyl]dipropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3,3’-[(2-Methylphenyl)azanediyl]dipropanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the dipropanenitrile moieties provide stability and reactivity, enhancing the compound’s utility in research and industrial settings.
Propriétés
Numéro CAS |
923035-22-7 |
|---|---|
Formule moléculaire |
C12H12ClN3 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
3-[2-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-2-6-12(11)16(9-3-7-14)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
Clé InChI |
FGTMHDXFDIDGOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(CCC#N)CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
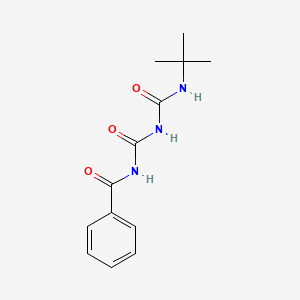
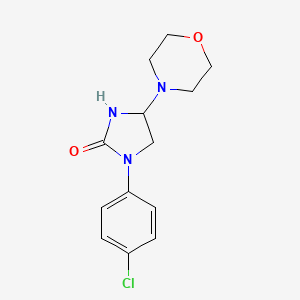
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)

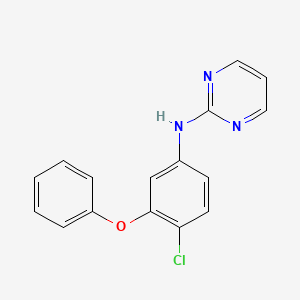
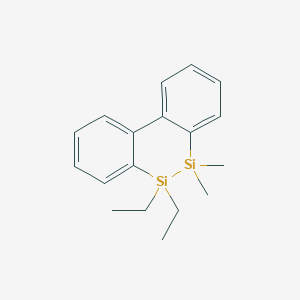
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
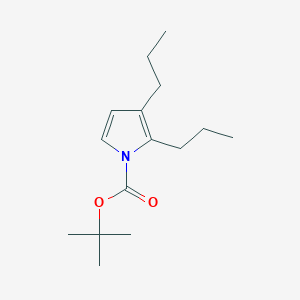
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
